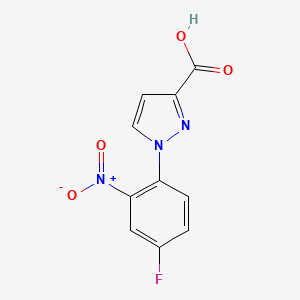

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Description

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-fluoro-2-nitrophenyl substituent at the 1-position of the pyrazole ring.

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQULXIZZTARLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to diazotization followed by reaction with ethyl acetoacetate to form the pyrazole ring. The final step involves hydrolysis to introduce the carboxylic acid group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) yields esters like methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate. Such reactions are typical for pyrazolecarboxylic acids .

-

Amide Formation via coupling with amines (e.g., benzylamine, aniline) using agents like SOCl₂ or DCC produces substituted amides. For example, reaction with benzylamine forms N-benzyl-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxamide .

Example Reaction Pathway:

Decarboxylation

Heating the compound at elevated temperatures (150–200°C) in the presence of Cu or quinoline catalysts induces decarboxylation, yielding 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole. This mirrors decarboxylation trends in pyrazole-3-carboxylic acids under similar conditions .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, forming 1-(4-fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acid. This intermediate is pivotal for further functionalization (e.g., diazotization, azo coupling) .

Example Reaction Pathway:

Condensation with Active Methylene Compounds

The carboxylic acid participates in Knoevenagel or Claisen-Schmidt condensations:

-

Reaction with acetophenone derivatives in the presence of piperidine yields α,β-unsaturated ketones (chalcones) .

-

Condensation with malononitrile forms cyanoacrylate derivatives, useful in heterocyclic synthesis .

Table 1: Condensation Reactions

| Reactant | Product | Conditions |

|---|---|---|

| Acetophenone | 3-(Arylidene)-pyrazolecarboxylic acid | Piperidine, EtOH, reflux |

| Malononitrile | 3-(Dicyanovinyl)-pyrazole derivative | K₂CO₃, DMF, 80°C |

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring (due to nitro and fluorine groups) undergoes electrophilic substitution at the 4-position. Examples include:

-

Nitration : Further nitration with HNO₃/H₂SO₄ yields polynitro derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 4-bromo-substituted analogs .

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Complexation studies show potential for forming stable chelates with applications in catalysis or material science.

Table 2: Metal Complexation

| Metal Ion | Ligand Sites | Application |

|---|---|---|

| Cu(II) | Pyrazole N, COO⁻ | Antimicrobial agents |

| Fe(III) | Pyrazole N, COO⁻ | Oxidation catalysts |

Heterocyclic Ring Formation

The carboxylic acid facilitates cyclization reactions:

-

Reaction with hydrazine forms pyrazolo[3,4-d]pyridazin-7-ones .

-

Heating with thiourea yields thiazolidinone derivatives via cyclocondensation .

Example Pathway for Thiazolidinone Synthesis:

Functional Group Interconversion

-

Carboxylic Acid to Acid Chloride : Treatment with SOCl₂ or PCl₅ converts the acid to 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carbonyl chloride, a precursor for anhydrides or mixed carbonates .

-

Reduction to Alcohol : LiAlH₄ reduces the acid to 3-(hydroxymethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, though this is less common due to competing nitro group reduction .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced pharmacological properties:

-

Antimicrobial Activity : Ester derivatives show improved lipid solubility and membrane penetration .

-

Anticancer Potential : Amides with aromatic substituents inhibit kinase enzymes (e.g., EGFR) .

Key Challenges and Considerations

-

Selectivity : Competing reactivity of the nitro group and carboxylic acid requires careful optimization.

-

Stability : Nitro groups may decompose under strongly acidic or reducing conditions.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the carboxylic acid group facilitates its interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure with a pyrazole ring, a fluoro group, and a nitro group, which contribute to its bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₆FN₃O₄

- Molecular Weight : 251.171 g/mol

- CAS Number : 1006442-84-7

The compound's structure includes:

- A pyrazole ring.

- A 4-fluoro substituent on the phenyl ring.

- A nitro group at the 2-position of the phenyl ring.

- A carboxylic acid group at the 3-position of the pyrazole ring.

The biological activity of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is attributed to its interaction with various molecular targets:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

- Fluoro Group Stability : The presence of the fluoro group enhances the compound's stability and bioavailability, facilitating better interaction with biological targets.

- Carboxylic Acid Group : This functional group aids in enzyme interactions and receptor binding, contributing to the compound's overall biological efficacy.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties:

- In Vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including lung cancer (NCI-H23), colorectal cancer (HCT-15), and prostate cancer (DU-145) cells .

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can inhibit tumor growth effectively .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored:

- Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting a mechanism for reducing inflammation in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by nitration and fluorination. Key steps include:

- Condensation : Use of Lewis acids (e.g., ZnCl₂) as catalysts for cyclocondensation of β-keto esters with hydrazines to form the pyrazole core .

- Nitration : Controlled addition of nitric acid at 0–5°C to introduce the nitro group while minimizing side reactions .

- Fluorination : Electrophilic aromatic substitution with fluorine donors (e.g., Selectfluor™) under anhydrous conditions .

Critical parameters include temperature control (±2°C), solvent selection (e.g., DMF for polar intermediates), and reaction time optimization (monitored via TLC/HPLC). Yields range from 45–70% after chromatographic purification .

Q. How can chromatographic techniques improve purity during purification?

- Methodological Answer : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) effectively separates the target compound from nitro-byproducts. For preparative-scale purification, flash chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Post-purification, recrystallization in ethanol/water (1:1) enhances crystalline purity .

Q. What spectroscopic methods are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm). Fluorine-19 NMR confirms para-fluoro substitution (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects [M-H]⁻ at m/z 206.18 (calc. 206.18) with <2 ppm error .

- X-ray Crystallography : Resolves nitro-group orientation and dihedral angles between pyrazole and phenyl rings .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta-position of the phenyl ring. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via NOE NMR to confirm coupling at the nitro-adjacent position . Computational DFT studies (B3LYP/6-31G*) predict charge distribution, guiding catalyst selection .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from assay conditions. Standardize protocols:

- Cell Lines : Use >3 replicates of authenticated lines (e.g., HeLa, MCF-7) with matched passage numbers.

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Control Compounds : Include reference standards (e.g., aspirin for COX-2 inhibition) to calibrate activity .

Meta-analysis of dose-response curves and Hill coefficients can distinguish true activity from assay noise .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Formulation : Nanoencapsulation (PLGA nanoparticles, 150–200 nm) improves plasma half-life. Characterize release kinetics using dialysis (PBS, pH 7.4) .

- LogP Optimization : Adjust substituents (e.g., methyl vs. trifluoromethyl) to target LogP 1.5–2.5 (measured via shake-flask/HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.